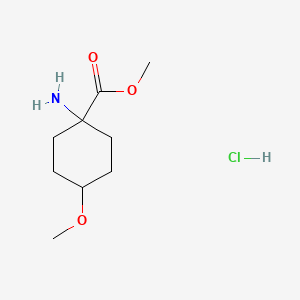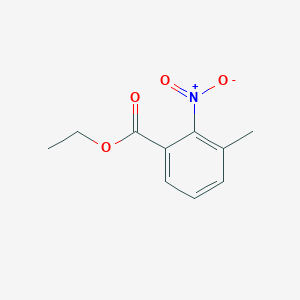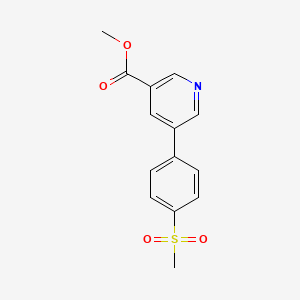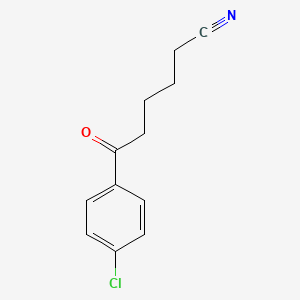
Tris(4-tert-butylphenyl)phosphine oxide
Overview
Description
Tris(4-tert-butylphenyl)phosphine oxide is an organophosphorus compound with the molecular formula C30H39OP. It is characterized by the presence of three 4-tert-butylphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(4-tert-butylphenyl)phosphine oxide can be synthesized through the oxidation of tris(4-tert-butylphenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphine oxide without over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(4-tert-butylphenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under harsh conditions, leading to the formation of phosphonic acids.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the tert-butylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Tris(4-tert-butylphenyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the substituents used.
Scientific Research Applications
Tris(4-tert-butylphenyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance polymers and materials due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which tris(4-tert-butylphenyl)phosphine oxide exerts its effects is primarily through its ability to coordinate with metal centers in catalytic processes. The phosphorus atom in the compound acts as a donor, forming stable complexes with transition metals. These complexes facilitate various chemical transformations, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-methylphenyl)phosphine oxide
- Tris(4-fluorophenyl)phosphine oxide
- Tris(4-methoxyphenyl)phosphine oxide
Uniqueness
Tris(4-tert-butylphenyl)phosphine oxide is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This steric effect also influences the compound’s reactivity and selectivity in catalytic processes, making it a valuable ligand in various chemical reactions.
Properties
IUPAC Name |
1-bis(4-tert-butylphenyl)phosphoryl-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39OP/c1-28(2,3)22-10-16-25(17-11-22)32(31,26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWKMUUTDFAROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618991 | |
| Record name | Tris(4-tert-butylphenyl)(oxo)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29942-35-6 | |
| Record name | Tris(4-tert-butylphenyl)(oxo)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)













